molecular formula C11H15ClN2 B1430752 ethyl[(1H-indol-3-yl)methyl]amine hydrochloride CAS No. 1797350-28-7

ethyl[(1H-indol-3-yl)methyl]amine hydrochloride

Cat. No.: B1430752
CAS No.: 1797350-28-7
M. Wt: 210.7 g/mol
InChI Key: IMJKOZBYSJNZLC-UHFFFAOYSA-N
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Description

Ethyl[(1H-indol-3-yl)methyl]amine hydrochloride is a chemical compound with the CAS Number: 1797350-28-7 . Its molecular weight is 210.71 . The IUPAC name for this compound is N-((1H-indol-3-yl)methyl)ethanamine hydrochloride . It is typically stored at room temperature and comes in the form of a powder .


Synthesis Analysis

The synthesis of this compound and its analogues has been reported in several studies . For instance, one study reported the successful synthesis of a gramine analogue . Another study reported the synthesis of a series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides .


Molecular Structure Analysis

The molecular structure of this compound consists of 14 heavy atoms . The InChI code for this compound is 1S/C11H14N2.ClH/c1-2-12-7-9-8-13-11-6-4-3-5-10(9)11;/h3-6,8,12-13H,2,7H2,1H3;1H . The Canonical SMILES for this compound is CCNCC1=CNC2=CC=CC=C21.Cl .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 210.70 g/mol . It has 3 hydrogen bond donors and 1 hydrogen bond acceptor . The compound has 3 rotatable bonds . The exact mass and monoisotopic mass of the compound are 210.0923762 g/mol . The topological polar surface area of the compound is 27.8 Ų .

Safety and Hazards

Ethyl[(1H-indol-3-yl)methyl]amine hydrochloride is classified as an irritant . It is also classified as Acute Tox. 3 Oral according to the hazard classifications .

Future Directions

Ethyl[(1H-indol-3-yl)methyl]amine hydrochloride and its analogues have shown potential in various areas of research. For instance, one study suggested that a similar compound could be a potential agent for the further development of tubulin polymerization inhibitors .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Ethyl[(1H-indol-3-yl)methyl]amine hydrochloride plays a crucial role in biochemical reactions, particularly those involving indole derivatives. This compound interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are involved in the metabolism of various substrates. The interaction with cytochrome P450 enzymes suggests that this compound may influence the metabolic pathways of other compounds by either inhibiting or inducing these enzymes . Additionally, this compound may interact with serotonin receptors due to its structural similarity to serotonin, potentially affecting neurotransmitter pathways .

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. In neuronal cells, it may influence cell signaling pathways by interacting with serotonin receptors, leading to changes in neurotransmitter release and uptake . In liver cells, the compound’s interaction with cytochrome P450 enzymes can alter gene expression and cellular metabolism, potentially affecting the detoxification processes .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with various biomolecules. The compound can bind to cytochrome P450 enzymes, leading to either inhibition or activation of these enzymes, which in turn affects the metabolism of other compounds . Additionally, its interaction with serotonin receptors can modulate neurotransmitter pathways, influencing mood and behavior . This compound may also affect gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is generally stable at room temperature but may degrade under extreme conditions . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of enzyme activity and gene expression

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can exhibit significant pharmacological activity . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . Toxic or adverse effects may occur at very high doses, including potential hepatotoxicity due to its interaction with liver enzymes .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which can lead to the formation of various metabolites . These metabolites may have different biological activities and can affect metabolic flux and metabolite levels in cells . The compound may also interact with other enzymes and cofactors involved in its metabolism, further influencing its biochemical properties .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins that facilitate its movement across cell membranes . The compound’s localization and accumulation can be influenced by these interactions, affecting its overall activity and function .

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum where cytochrome P450 enzymes are abundant, enhancing its interaction with these enzymes . Understanding the subcellular localization of this compound is crucial for elucidating its biochemical and pharmacological effects .

Properties

IUPAC Name

N-(1H-indol-3-ylmethyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2.ClH/c1-2-12-7-9-8-13-11-6-4-3-5-10(9)11;/h3-6,8,12-13H,2,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMJKOZBYSJNZLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CNC2=CC=CC=C21.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1797350-28-7
Record name ethyl[(1H-indol-3-yl)methyl]amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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